molecular formula C13H12N4 B14871669 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline

Cat. No.: B14871669
M. Wt: 224.26 g/mol
InChI Key: AHFBVFDQWAUGGG-UHFFFAOYSA-N
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Description

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is a heterocyclic aromatic amine that belongs to the class of imidazo[1,2-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the condensation of 2-aminopyrimidine with an appropriate aldehyde or ketone, followed by cyclization to form the imidazo[1,2-a]pyrimidine core. The reaction conditions often involve the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline
  • 3-(3-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline
  • 3-(8-Methylimidazo[1,2-a]pyridin-2-yl)propanoic acid hydrochloride

Uniqueness

3-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline is unique due to its specific substitution pattern on the imidazo[1,2-a]pyrimidine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new drugs and advanced materials .

Properties

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-(7-methylimidazo[1,2-a]pyrimidin-2-yl)aniline

InChI

InChI=1S/C13H12N4/c1-9-5-6-17-8-12(16-13(17)15-9)10-3-2-4-11(14)7-10/h2-8H,14H2,1H3

InChI Key

AHFBVFDQWAUGGG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC(=CC=C3)N

Origin of Product

United States

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